![molecular formula C38H30OP2 B12516442 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine is a compound known for its unique structure and properties. It is a diphosphine ligand that has been widely studied for its applications in catalysis and coordination chemistry. The compound features a dibenzo[b,f]oxepine backbone with diphenylphosphino groups at the 4 and 6 positions, making it a versatile ligand for various metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine typically involves the reaction of dibenzo[b,f]oxepine with diphenylphosphine. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups would yield phosphine oxides, while substitution reactions could yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties in various organic reactions.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of these metal complexes in drug development and delivery systems.
Mechanism of Action
The mechanism by which 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used. For example, in catalytic hydrogenation reactions, the metal-ligand complex facilitates the transfer of hydrogen atoms to the substrate .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(diphenylphosphino)phenoxazine: This compound has a similar diphosphine structure but with a phenoxazine backbone.
4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene: Another similar compound with a xanthene backbone and diphenylphosphino groups at the 4 and 5 positions.
Bis(2-diphenylphosphino)-p-tolyl ether: This compound features a diphenylphosphino ether linkage.
Uniqueness
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine is unique due to its dibenzo[b,f]oxepine backbone, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable ligand for forming metal complexes with specific catalytic activities and selectivities.
Properties
Molecular Formula |
C38H30OP2 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(1-diphenylphosphanyl-5,6-dihydrobenzo[b][1]benzoxepin-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-28-30-16-14-26-36(38(30)39-37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2 |
InChI Key |
HOCPEONZJLYHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


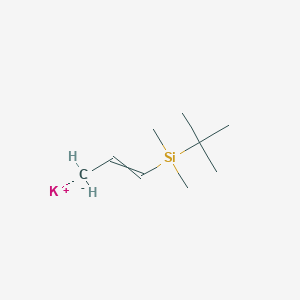
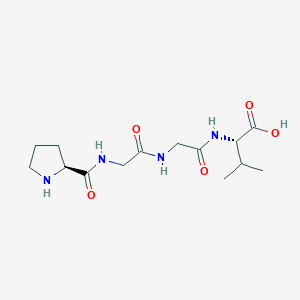
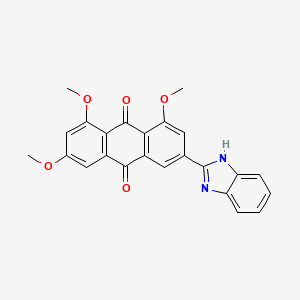

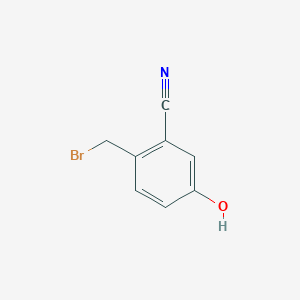
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)
![6-(2-Methoxyphenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516418.png)
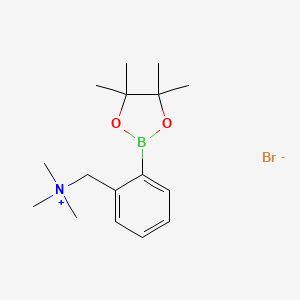
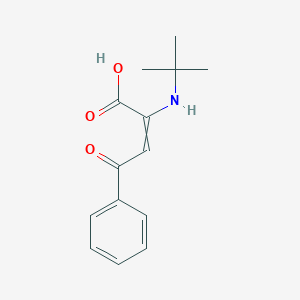
![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B12516431.png)
![2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B12516432.png)
![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)
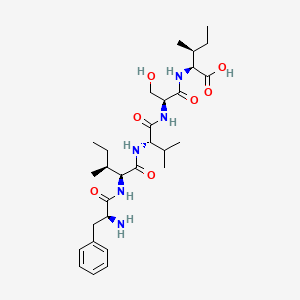
![Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate](/img/structure/B12516441.png)
